molecular formula C26H36F3NO7 B563718 Fluprostenol serinol amide CAS No. 1176658-85-7

Fluprostenol serinol amide

Cat. No.: B563718
CAS No.: 1176658-85-7
M. Wt: 531.6 g/mol
InChI Key: ORCZFZVTIVYUMI-CTZICMAHSA-N
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Description

Fluprostenol serinol amide is a stable analog of prostaglandin F2α 2-glyceryl ester. It is primarily used in proteomics research and has a molecular formula of C26H36F3NO7 with a molecular weight of 531.56 g/mol

Mechanism of Action

Target of Action

Fluprostenol serinol amide (Flu-SA) is a stable analog of PGF2α 2-glyceryl ester

Biochemical Pathways

It is known that flu-sa is used for proteomics research , suggesting that it may interact with various proteins and potentially influence multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is stable , which could potentially impact its bioavailability

Result of Action

It is used for proteomics research , indicating that it may have broad effects on protein expression and function.

Action Environment

It is known that the compound is stable , suggesting that it may retain its activity under a variety of conditions.

Preparation Methods

The synthesis of fluprostenol serinol amide involves a unified strategy for prostaglandins, guided by biocatalytic retrosynthesis. The process starts with the readily available dichloro-containing bicyclic ketone 6a. The synthesis involves 11-12 steps with overall yields ranging from 3.8% to 8.4% . Key transformations include Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction

Chemical Reactions Analysis

Fluprostenol serinol amide undergoes various chemical reactions, including oxidation and reduction. The Baeyer–Villiger oxidation is a critical step in its synthesis, catalyzed by Baeyer–Villiger monooxygenase, which ensures high stereoselectivity . The compound also undergoes diastereoselective reduction of enones, catalyzed by ketoreductase . These reactions are essential for setting the critical stereochemical configurations under mild conditions. The major products formed from these reactions include stereoselective intermediates that lead to the final compound.

Scientific Research Applications

Fluprostenol serinol amide is extensively used in proteomics research. Its stability makes it a valuable tool for studying protein interactions and functions . Additionally, it is used in lipid metabolism studies, particularly in the context of liver disorders induced by simulated microgravity . The compound’s analogs, such as prostaglandin F2α, have applications in ophthalmology and cannabinoid research . Its role in scientific research spans across chemistry, biology, medicine, and industry, making it a versatile compound for various applications.

Comparison with Similar Compounds

Fluprostenol serinol amide is compared with other prostaglandin analogs such as cloprostenol, bimatoprost, and travoprost . These compounds share similar synthetic routes and biological activities but differ in their stability and specific applications. For instance, bimatoprost is widely used as an antiglaucoma drug, while cloprostenol is used in veterinary medicine . This compound’s unique stability and potential for diverse applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCZFZVTIVYUMI-CTZICMAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36F3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347571
Record name Fluprostenol serinol amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176658-85-7
Record name Fluprostenol serinol amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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